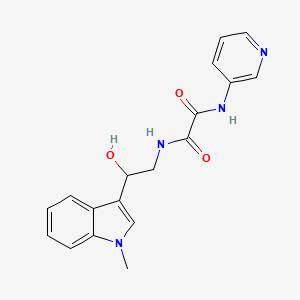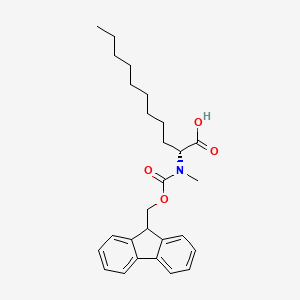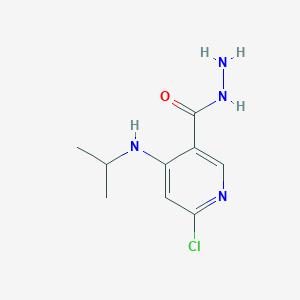
6-Chloro-4-(isopropylamino)nicotinohydrazide
Vue d'ensemble
Description
“6-Chloro-4-(isopropylamino)nicotinohydrazide” is a chemical compound with the molecular formula C9H13ClN4O . It is related to Atrazine, a widely used herbicide .
Molecular Structure Analysis
The InChI code for “6-Chloro-4-(isopropylamino)nicotinohydrazide” is 1S/C9H13ClN4O/c1-5(2)13-7-3-8(10)12-4-6(7)9(15)14-11/h3-5H,11H2,1-2H3,(H,12,13)(H,14,15) . This indicates the presence of a chlorine atom, an isopropylamino group, and a nicotinohydrazide group in the molecule .Applications De Recherche Scientifique
Synthesis and Biological Activity
The research on similar compounds, such as those involving hydrazide derivatives, reveals significant antimicrobial activities. For example, the synthesis of novel amino acid hydrazide derivatives has been reported, where these compounds were tested for their antimicrobial activity against various bacteria, showing promising results compared to standard treatments like ampicillin (Khattab, 2005). This suggests that 6-Chloro-4-(isopropylamino)nicotinohydrazide could potentially be explored for similar antimicrobial applications.
Environmental Impact and Degradation
Another area of interest is the environmental impact and degradation of triazine herbicides, closely related in structure to the compound . Studies have investigated the degradation pathways and environmental fate of atrazine, a triazine herbicide, highlighting the significance of understanding the chemical stability and breakdown products in ecological systems (Arnold et al., 1995). These findings can be crucial for assessing the environmental safety and degradation mechanisms of 6-Chloro-4-(isopropylamino)nicotinohydrazide.
Potential for Photoaffinity Labeling
The use of azido-atrazine for photoaffinity labeling in chloroplast membranes to identify herbicide receptor proteins illustrates an innovative application of chemical probes for biological research (Pfister et al., 1981). This method could potentially be adapted to study the interaction of 6-Chloro-4-(isopropylamino)nicotinohydrazide with biological targets, providing insights into its mechanism of action at the molecular level.
Propriétés
IUPAC Name |
6-chloro-4-(propan-2-ylamino)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c1-5(2)13-7-3-8(10)12-4-6(7)9(15)14-11/h3-5H,11H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVDSEWWEHKHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1C(=O)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(isopropylamino)nicotinohydrazide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2646119.png)
![2-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2646121.png)
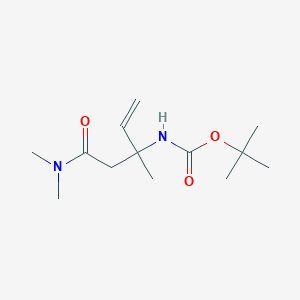


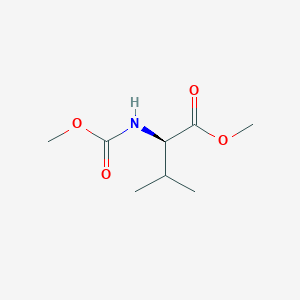
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2646132.png)

![5-[3-(4-Bromoanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646134.png)
![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646136.png)

